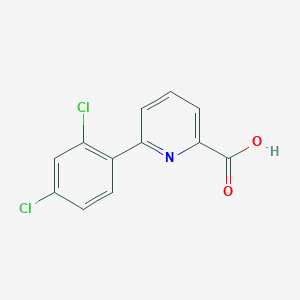

6-(2,4-Dichlorophenyl)picolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(2,4-Dichlorophenyl)picolinic acid is a compound that is related to picolinic acid derivatives, which are known for their applications in various fields such as catalysis, coordination chemistry, and molecular devices. The compound itself is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can provide insights into its characteristics and potential applications.

Synthesis Analysis

The synthesis of picolinic acid derivatives can involve the reaction of picolinic acid with different reagents to afford a range of products. For instance, the reaction of picolinic acid with thionyl chloride can generate acid chlorides, which can further react to form N-alkyl-N-phenylpicolinamides, as well as chlorinated derivatives such as 4-chloro-N-alkyl-N-phenylpicolinamides . This suggests that a similar approach could be used to synthesize this compound by introducing the appropriate dichlorophenyl moiety.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structures of picolinic acid derivatives, revealing a preference for cis amide geometry where aromatic groups are positioned cis to each other, and the pyridine nitrogen is anti to the carbonyl oxygen . This information can be extrapolated to predict the molecular geometry of this compound, which may exhibit similar structural features due to the presence of the picolinic acid core.

Chemical Reactions Analysis

The chemical reactivity of picolinic acid derivatives can be diverse. For example, phosphoryl picolinic acids have been used as sensitizers for europium and terbium, forming stable complexes with these lanthanide ions . Although this compound is not a phosphoryl derivative, its dichlorophenyl group could potentially influence its reactivity and coordination properties with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives can vary depending on their substituents. For instance, some phosphoryl picolinic acids are water-soluble when complexed with lanthanide ions, while others form precipitates . The presence of the 2,4-dichlorophenyl group in this compound could affect its solubility, acidity, and overall stability. Additionally, the photophysical properties of these compounds can be studied using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into their behavior in solution and potential applications in sensing or catalysis .

Scientific Research Applications

Microbial Degradation and Utilization

- Microbial Degradation Pathway : Picolinic acid, including derivatives like 6-(2,4-Dichlorophenyl)picolinic acid, is involved in microbial degradation processes. Microorganisms can degrade and utilize picolinic acid as a carbon and nitrogen source, enhancing their growth. This process involves the conversion of picolinic acid into various intermediates like 6-hydroxypicolinic acid and 3,6-dihydroxypicolinic acid through enzymatic reactions (Qiu et al., 2018).

Chemical Synthesis and Catalysis

- Synthesis of Amides : Picolinic acid, a related compound to this compound, has been used in the synthesis of various amides. These amides have potential applications in fields like catalysis, coordination chemistry, and molecular devices. This involves coupling picolinic acid with other compounds to yield mono- and bis-amides (Devi et al., 2015).

Environmental Remediation

- Electrokinetic Removal of Contaminants : Studies have shown the efficacy of electrokinetic treatments involving compounds like 2,6-dichlorophenol, which is structurally related to this compound, in removing contaminants from environments like kaolinite. This demonstrates its potential application in environmental remediation and pollution control (Polcaro et al., 2007).

Understanding Molecular Mechanisms in Microbial Metabolism

- Genetic Foundations of Degradation : Further insights into the microbial degradation of picolinic acid derivatives are provided by the discovery of a gene cluster responsible for this process in bacteria. This research enhances our understanding of the molecular mechanisms behind the microbial catabolism of toxic pyridine derivatives like this compound (Qiu et al., 2019).

Mechanism of Action

Target of Action

The primary target of 6-(2,4-Dichlorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging . The compound also exhibits broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus .

Mode of Action

This compound works by binding to Zinc Finger Proteins (ZFPs), changing their structures, and disrupting zinc binding, thereby inhibiting their function . This compound also inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion .

Biochemical Pathways

The compound affects the biochemical pathways related to viral entry into cells. By inhibiting virus-cellular membrane fusion and interfering with cellular endocytosis, it prevents the virus from entering the cell and replicating .

Pharmacokinetics

The compound’s effectiveness against various viruses suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for antiviral activity .

Result of Action

The result of the action of this compound is the inhibition of viral replication within the host organism. By preventing the entry of the virus into the host cells, the compound effectively stops the virus from replicating and spreading .

properties

IUPAC Name |

6-(2,4-dichlorophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-7-4-5-8(9(14)6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXQBASWXZPQAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione](/img/structure/B2529258.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)

![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)

![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)

![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)